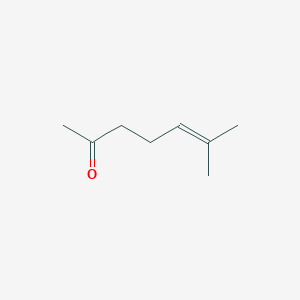

6-Metil-5-hepten-2-ona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La sulcatona tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La sulcatona ejerce sus efectos principalmente a través de su interacción con los receptores del olor. En los mosquitos, se une al gen del receptor del olor Or4, convirtiéndola en un atrayente potente . Las vías moleculares involucradas en esta interacción son cruciales para comprender el comportamiento de los mosquitos y desarrollar estrategias de control efectivas .

Análisis Bioquímico

Biochemical Properties

6-Methyl-5-hepten-2-one plays a significant role in biochemical reactions. It is synthesized from multiple nutrient precursors, such as amino acids, fatty acids, and carotenoids . The compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and metabolism

Cellular Effects

The effects of 6-Methyl-5-hepten-2-one on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these influences are still being studied.

Molecular Mechanism

At the molecular level, 6-Methyl-5-hepten-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-5-hepten-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 6-Methyl-5-hepten-2-one can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

6-Methyl-5-hepten-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors during its metabolism This can also include any effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 6-Methyl-5-hepten-2-one within cells and tissues are complex processes. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sulcatona se puede sintetizar mediante una reacción de condensación que implica aldehído olefínico de isoamilo y acetona en presencia de un catalizador . El proceso involucra dos pasos principales: un paso de condensación y un paso de reducción selectiva. El paso de condensación incluye la adición de acetona y un catalizador, seguido de la adición gota a gota de aldehído olefínico de isoamilo. El paso de reducción selectiva implica la hidrogenación utilizando un catalizador de metal de transición como paladio o rodio .

Métodos de producción industrial

En entornos industriales, la sulcatona se produce utilizando un método similar pero a mayor escala. El proceso garantiza un alto rendimiento molar y contenido del producto, con una pureza de sulcatona que alcanza hasta el 98,7% . El uso de catalizadores de transferencia de fase y condiciones de reacción optimizadas garantiza una producción eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones

La sulcatona experimenta diversas reacciones químicas, incluyendo reducción, oxidación y sustitución. Una reacción notable es su reducción a sulcatol, catalizada por la enzima sulcatona reductasa .

Reactivos y condiciones comunes

Oxidación: La sulcatona se puede oxidar para formar diversos productos, dependiendo del agente oxidante utilizado.

Sustitución: La sulcatona puede experimentar reacciones de sustitución, particularmente en el grupo carbonilo, para formar diversos derivados.

Principales productos

Sulcatol: Formado a través de la reducción de sulcatona.

Productos oxidados: Se pueden formar diversos derivados oxidados dependiendo de las condiciones de reacción.

Comparación Con Compuestos Similares

La sulcatona está relacionada estructuralmente con varios otros compuestos, incluyendo:

Geranilacetona: Otro atrayente de mosquitos con una estructura similar.

Sulcatol: La forma reducida de sulcatona, también utilizada en estudios de feromonas.

Fuscumol: Un compuesto relacionado utilizado en la investigación de feromonas.

La combinación única de sulcatona de una estructura cetónica metilada y su efectividad como atrayente de mosquitos la distingue de estos compuestos similares .

Actividad Biológica

6-Methyl-5-hepten-2-one (CAS No. 110-93-0) is a volatile organic compound classified as a methyl ketone and a heptenone. It is primarily known for its role as an alarm pheromone in certain ant species, as well as its presence in various plant metabolites and essential oils. This article reviews the biological activity of 6-methyl-5-hepten-2-one, focusing on its toxicity, pharmacological effects, and potential applications based on recent research findings.

Toxicological Profile

Acute Toxicity

6-Methyl-5-hepten-2-one exhibits low acute toxicity in various animal models. The oral LD50 for rats is reported to be approximately 3,570 mg/kg body weight, with symptoms such as apathy and dyspnea observed at higher doses . Inhalation studies indicate an LC50 greater than 13.96 mg/l over four hours, suggesting that while it is not highly toxic, exposure can lead to adverse effects at elevated concentrations.

Chronic Toxicity

In a 90-day subchronic study, administration of the compound at doses up to 1,000 mg/kg body weight/day resulted in substance-related effects primarily affecting the kidneys, liver, and testes in male rats. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight/day for females due to increased platelet counts at higher doses . Notably, no mutagenic effects were observed in standard tests such as the Ames Test or the mouse micronucleus test .

Pharmacological Effects

Anti-inflammatory Activity

Recent studies have indicated that compounds related to 6-methyl-5-hepten-2-one may possess anti-inflammatory properties. For example, extracts from plants containing this compound have shown inhibitory effects on pro-inflammatory mediators in cell cultures . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

Research has highlighted the potential antimicrobial activity of 6-methyl-5-hepten-2-one when used in conjunction with other compounds. In particular, its combination with other essential oils has been studied for its effectiveness against both gram-positive and gram-negative bacteria . The compound's role as an intermediate in synthesizing more complex antimicrobial agents has also been explored .

Case Studies

A notable case study involved the use of 6-methyl-5-hepten-2-one in Formica species, where it was identified as a primary component of alarm pheromones. This demonstrates its ecological significance and potential applications in pest management strategies .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of 6-methyl-5-hepten-2-one:

Propiedades

IUPAC Name |

6-methylhept-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEPJGULSIKKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021629 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour | |

| Record name | 5-Hepten-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylhept-5-en-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

72.00 to 73.00 °C. @ 18.00 mm Hg | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.854 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.75 [mmHg] | |

| Record name | 6-Methylhept-5-en-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-93-0, 409-02-9 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylheptenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylheptenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHYL-5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylhept-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448353S93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-67 °C | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-methyl-5-hepten-2-one commonly known for?

A1: 6-methyl-5-hepten-2-one is a volatile organic compound known for its contribution to the aroma of various fruits, including tomatoes and apples. It imparts fruity, citrus-like, and green notes to their flavor profiles. [, ]

Q2: Is 6-methyl-5-hepten-2-one found naturally in plants?

A2: Yes, 6-methyl-5-hepten-2-one is naturally produced by several plant species, including Osmanthus fragrans, Iris species, and watermelon. It contributes to their characteristic aroma profiles. [, , ]

Q3: How does nitrogen application affect 6-methyl-5-hepten-2-one levels in tomatoes?

A4: Studies show that increasing nitrogen application in cherry tomato plants leads to higher concentrations of 6-methyl-5-hepten-2-one in the fruits. [] This suggests that nitrogen availability can influence the biosynthesis of this volatile compound in plants.

Q4: How is 6-methyl-5-hepten-2-one biosynthesized in plants?

A5: 6-Methyl-5-hepten-2-one is a carotenoid-derived volatile compound. It is generated through the enzymatic cleavage of carotenoids, specifically lycopene, at the 5,6 or 5',6' bond positions. []

Q5: What enzyme is responsible for cleaving lycopene to produce 6-methyl-5-hepten-2-one?

A6: The enzyme responsible for this cleavage is Carotenoid Cleavage Dioxygenase 1 (CCD1). [, ]

Q6: What factors influence the activity of CCD1 in cleaving lycopene?

A7: The activity of CCD1 is influenced by the saturation status between specific carbon atoms in the carotenoid molecule, as well as the presence of methyl groups at particular positions. []

Q7: Can other carotenoids besides lycopene be cleaved by CCD1 to produce 6-methyl-5-hepten-2-one?

A8: No, while CCD1 can cleave various linear and cyclic carotenoids, 6-methyl-5-hepten-2-one production has only been observed from lycopene. []

Q8: What is the role of 6-methyl-5-hepten-2-one in apple superficial scald?

A10: 6-Methyl-5-hepten-2-one is believed to be a product of α-farnesene autoxidation, a process implicated in the development of superficial scald in apples. It is considered a potential biochemical marker for monitoring oxidative stress in apples. []

Q9: Can 6-methyl-5-hepten-2-one formation be reduced in food processing?

A11: Yes, the use of antioxidants like butylated hydroxytoluene and diphenylamine has been shown to significantly reduce the formation of 6-methyl-5-hepten-2-one during the autoxidation of conjugated trienols in apples. []

Q10: What is the molecular formula and weight of 6-methyl-5-hepten-2-one?

A10: The molecular formula of 6-methyl-5-hepten-2-one is C8H14O, and its molecular weight is 126.20 g/mol.

Q11: What are some common reactions involving 6-methyl-5-hepten-2-one?

A11: 6-Methyl-5-hepten-2-one can undergo reactions typical of ketones and alkenes. Some examples include:

- Hydrogenation: The C=O bond can be selectively hydrogenated to produce 6-methyl-5-hepten-2-ol using a copper catalyst. []

- Darzens Condensation: Reaction with methyl chloroacetate can yield α,β-epoxy esters, which can be further converted to 2,6-dimethyl-5-heptenal. []

- Grignard Reaction: Can be used to introduce an alkyl group to the carbonyl carbon. []

- Atmospheric Reactions: Reacts with atmospheric oxidants like OH radicals, NO3 radicals, and ozone, impacting its atmospheric lifetime. []

Q12: What is the significance of phase-transfer catalysis in the synthesis of 6-methyl-5-hepten-2-one?

A14: Phase-transfer catalysts like quaternary ammonium salts facilitate the reaction between acetone and prenyl chloride in a biphasic system (aqueous NaOH and organic phase), improving the yield of 6-methyl-5-hepten-2-one. [, ]

Q13: How does 6-methyl-5-hepten-2-one influence insect behavior?

A13: 6-Methyl-5-hepten-2-one acts as a semiochemical for several insect species:

- Attractant: It attracts the salmon louse (Lepeophtheirus salmonis), the small hive beetle (Aethina tumida), and the dark black chafer (Holotrichia parallela). [, , ]

- Component of Repellent Blend: It is a component of zebra skin odor, which repels the savannah tsetse fly (Glossina pallidipes). []

Q14: What is the role of 6-methyl-5-hepten-2-one in mosquito oviposition?

A16: Research indicates that 6-methyl-5-hepten-2-one, along with dimethyl disulfide and dimethyl trisulfide, is released from suboptimal mosquito breeding habitats. These compounds act as deterrents for gravid Anopheles gambiae females, influencing their oviposition site selection. []

Q15: What analytical methods are used to detect and quantify 6-methyl-5-hepten-2-one?

A15: Several analytical techniques are employed for analyzing 6-methyl-5-hepten-2-one:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used to separate, identify, and quantify 6-methyl-5-hepten-2-one in complex mixtures like plant extracts and food samples. [, , , , , , , ]

- Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is useful for quantifying 6-methyl-5-hepten-2-one based on its retention time and detector response. [, ]

- Gas Chromatography-Olfactometry (GC-O): This method helps determine the odor threshold and perceived intensity of 6-methyl-5-hepten-2-one in various matrices. [, ]

- Solid-Phase Microextraction (SPME): This technique is employed for pre-concentrating volatile compounds like 6-methyl-5-hepten-2-one from headspace samples before GC analysis. [, , ]

- Liquid-Liquid Extraction (LLE): This technique is used to extract 6-methyl-5-hepten-2-one from complex matrices before analysis by GC-MS. []

- Proton Transfer Reaction - Time of Flight - Mass Spectrometry (PTR-ToF-MS): This technique can rapidly measure volatile organic compounds, including 6-methyl-5-hepten-2-one, released from apple tissues during storage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.